molecular formula C21H20ClFN2O2 B4507753 4-(4-chlorophenyl)-1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinol

4-(4-chlorophenyl)-1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinol

Cat. No.: B4507753
M. Wt: 386.8 g/mol
InChI Key: OTEKJMJSTJLUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinol is a useful research compound. Its molecular formula is C21H20ClFN2O2 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1197337 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profiles and Therapeutic Applications

  • Neuroleptic Drug Development

    Some derivatives of the mentioned compound have been investigated for their potential as neuroleptic (antipsychotic) drugs. For example, studies have explored the pharmacology of compounds like penfluridol and haloperidol, which share structural similarities, noting their potency and long-acting effects in animal models. These compounds have shown potential for treating psychiatric disorders due to their neuroleptic properties (Janssen et al., 1970).

  • Anticancer Activity

    Research into 4-piperidinol derivatives has also highlighted their cytotoxic effects against human cancer cell lines, including hepatoma and breast cancer cells. These studies suggest the potential of these compounds to serve as a basis for developing new anticancer agents (Kucukoglu et al., 2015).

  • Antimicrobial and Anti-inflammatory Effects

    Novel derivatives have been synthesized and shown to possess significant anti-inflammatory and antimicrobial activities. Such findings indicate the potential utility of these compounds in treating infections and inflammation-related disorders (Rathod et al., 2008).

  • Molecular Docking and Biological Potentials

    Further studies have explored the synthesis and evaluation of derivatives for their antimicrobial and anticancer activities, including molecular docking studies. These investigations aim to understand the compounds' mechanisms of action and refine their therapeutic potential (Mehta et al., 2019).

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-17-4-2-16(3-5-17)21(27)8-11-24(12-9-21)20(26)14-25-10-7-15-1-6-18(23)13-19(15)25/h1-7,10,13,27H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEKJMJSTJLUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.